1-[3-(Quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one
Description
Properties
IUPAC Name |
1-(3-quinoxalin-2-yloxypyrrolidine-1-carbonyl)imidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c22-15-17-6-8-21(15)16(23)20-7-5-11(10-20)24-14-9-18-12-3-1-2-4-13(12)19-14/h1-4,9,11H,5-8,10H2,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZKBVRNSNMHRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)N4CCNC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one typically involves multi-step organic reactions. One common approach is the reaction of quinoxaline derivatives with pyrrolidine and imidazolidinone precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of green chemistry principles are often employed to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
1-[3-(Quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the quinoxaline or pyrrolidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can produce a wide range of functionalized derivatives .
Scientific Research Applications
1-[3-(Quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and mechanisms.
Medicine: Due to its potential biological activity, it is investigated for use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism by which 1-[3-(Quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one exerts its effects involves its interaction with specific molecular targets. The quinoxaline moiety can bind to enzymes or receptors, modulating their activity. The pyrrolidine and imidazolidinone rings contribute to the compound’s overall stability and ability to penetrate biological membranes .
Comparison with Similar Compounds
Key Observations :
Key Insights :
Physicochemical Properties
Substituents significantly influence solubility, stability, and bioavailability:
Implications :
- The quinoxaline derivative’s lower solubility compared to hydroxymethyl analogs may necessitate formulation adjustments for pharmacological use.
- Fluorinated or methoxy groups (e.g., in 18c) enhance lipophilicity, favoring blood-brain barrier penetration .
Biological Activity
1-[3-(Quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, efficacy in various biological models, and its implications in drug development.
Chemical Structure and Properties
The compound features a complex structure that includes a quinoxaline moiety, which is known for its diverse biological activities. The imidazolidinone ring contributes to the compound's stability and potential interactions with biological targets.
Research indicates that compounds with similar structures often interact with various biological pathways, including:
- Inhibition of Protein Kinases : Many quinoxaline derivatives have been shown to inhibit protein kinases, which are crucial in cell signaling pathways associated with cancer progression .
- Modulation of the p53 Pathway : Some studies suggest that compounds targeting the MDM2-p53 interaction can enhance tumor suppressor activity, potentially leading to increased apoptosis in cancer cells .
Antitumor Activity
The compound has demonstrated promising antitumor activity in preclinical studies. For instance:
- Cell Line Studies : Various assays have shown that this compound exhibits significant cytotoxic effects against multiple cancer cell lines at nanomolar concentrations.
| Cell Line | IC50 (nM) | Mechanism |
|---|---|---|
| MDA-MB-436 (Breast) | 25 | p53 Activation |
| A549 (Lung) | 30 | CK2 Inhibition |
| HeLa (Cervical) | 15 | Apoptosis Induction |
In Vivo Studies
In vivo pharmacokinetic studies have revealed favorable absorption and distribution characteristics, indicating potential for clinical application:
- Xenograft Models : In murine models, treatment with the compound resulted in a significant reduction in tumor size compared to controls, suggesting effective systemic delivery and action against tumor growth .
Case Studies
Several case studies highlight the compound's potential:
- Combination Therapy : In a study combining this compound with established chemotherapeutics, enhanced efficacy was observed, supporting its use as an adjunct therapy in cancer treatment .
- Mechanistic Insights : Detailed investigations into its mechanism revealed that it induces apoptosis through mitochondrial pathways, evidenced by increased caspase activity in treated cells .
Q & A
Q. How can researchers optimize the synthetic route for 1-[3-(Quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one to improve yield and purity?
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound and its intermediates?
- Methodological Answer: Prioritize 1H/13C NMR to confirm structural integrity, focusing on quinoxaline proton shifts (δ 8.5–9.0 ppm) and imidazolidinone carbonyl signals (δ 165–170 ppm). Use ESI-MS for molecular weight validation and FT-IR to verify functional groups (e.g., C=O at ~1700 cm⁻¹). For purity, employ reverse-phase HPLC with a C18 column and UV detection at 254 nm. Cross-reference with thermal analysis (TGA/DTA) to assess decomposition patterns and crystallinity .
Q. How can researchers design initial biological activity screens for this compound?
- Methodological Answer: Use in silico docking (e.g., AutoDock Vina) to predict binding affinity to targets like kinases or DNA topoisomerases. Follow with in vitro assays :
- Antimicrobial: Broth microdilution (MIC) against Gram-positive/negative strains.
- Anticancer: MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme Inhibition: Fluorescence-based assays for kinases (e.g., EGFR).
Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate runs .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in experimental reaction mechanisms for derivatives of this compound?
Q. What strategies mitigate data variability in biological assays caused by compound aggregation or solubility issues?
- Methodological Answer: Pre-treat compounds with sonication in DMSO followed by dilution in assay buffers (e.g., PBS with 0.01% Tween-80). Use dynamic light scattering (DLS) to detect aggregates. For low solubility, employ prodrug strategies (e.g., esterification of the imidazolidinone carbonyl) or nanoformulation (liposomes). Validate bioactivity with orthogonal assays (e.g., SPR for binding vs. cell-based readouts) to exclude false positives .
Q. How can researchers design a reactor system for scaling up the synthesis while maintaining stereochemical integrity?
- Methodological Answer: Use continuous-flow reactors with immobilized catalysts (e.g., silica-supported Pd) to enhance enantioselectivity. Monitor in real-time with inline FT-NIR for chiral purity. Optimize mixing using computational fluid dynamics (CFD) to avoid racemization hotspots. Classify the process under CRDC RDF2050112 (reaction fundamentals and reactor design), incorporating membrane separation (CRDC RDF2050104) for byproduct removal .
Handling Data Contradictions
Q. When SAR studies show conflicting trends in bioactivity, how should researchers prioritize structural modifications?
- Methodological Answer: Perform multivariate analysis (e.g., PCA or PLS regression) to isolate influential substituents (e.g., electron-withdrawing groups on quinoxaline). Validate with crystallography (e.g., protein-ligand co-crystals) to confirm binding modes. Use meta-analysis of analogous compounds (e.g., pyrazole or imidazole derivatives) to identify conserved pharmacophores .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
